molecular formula C25H21BrClN3O3S2 B11969310 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B11969310
M. Wt: 590.9 g/mol
InChI Key: SADZQUBJZCTHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothieno[2,3-d]pyrimidine class, characterized by a fused tricyclic core system. The structure includes a 4-bromophenyl group at position 3, a sulfanyl linker at position 2 connected to an acetamide moiety, and a 3-chloro-4-methoxyphenyl substituent on the acetamide nitrogen. The bromophenyl group introduces steric bulk and electron-withdrawing effects, while the chloro-methoxyphenyl substituent combines halogenated and electron-donating motifs, likely influencing target binding and metabolic stability .

Properties

Molecular Formula

C25H21BrClN3O3S2

Molecular Weight

590.9 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H21BrClN3O3S2/c1-33-19-11-8-15(12-18(19)27)28-21(31)13-34-25-29-23-22(17-4-2-3-5-20(17)35-23)24(32)30(25)16-9-6-14(26)7-10-16/h6-12H,2-5,13H2,1H3,(H,28,31)

InChI Key

SADZQUBJZCTHAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the hexahydrobenzothieno pyrimidine core through a cyclization reaction. This is followed by the introduction of the bromophenyl group via a substitution reaction. The final step involves the attachment of the chloro-methoxyphenyl acetamide moiety through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thio group.

    Reduction: Reduction reactions can occur at the carbonyl group in the hexahydrobenzothieno pyrimidine core.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in substituents on the benzothienopyrimidine core and the acetamide side chain. Below is a comparative analysis:

Compound Name Core Substituent Acetamide Substituent Molecular Formula Key Features
Target Compound 4-Bromophenyl 3-Chloro-4-methoxyphenyl C₂₅H₂₂BrClN₃O₃S₂ Combines Br (EWG) and Cl/OCH₃ (mixed effects) for balanced hydrophobicity
N-(4-Bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-...}acetamide 4-Methoxyphenyl 4-Bromophenyl C₂₆H₂₅BrN₃O₃S₂ Methoxy (EDG) enhances electron density; Br on acetamide increases bulk
N-(3-Bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-...}acetamide 4-Bromophenyl 3-Bromophenyl C₂₅H₂₂Br₂N₃O₂S₂ Dual bromine substituents enhance hydrophobicity and steric hindrance
2-{[3-(4-Chlorophenyl)-4-oxo-...}-N-(2,5-dimethylphenyl)acetamide 4-Chlorophenyl 2,5-Dimethylphenyl C₂₇H₂₆ClN₃O₂S₂ Chlorine (EWG) and methyl groups (EDG) balance electronic and steric effects
N-(2,4-Dichlorophenyl)-2-{[3-(4-bromophenyl)-4-oxo-...}acetamide 4-Bromophenyl 2,4-Dichlorophenyl C₂₅H₂₁BrCl₂N₃O₂S₂ Dichloro substitution enhances EWG effects and binding pocket interactions

Key Observations :

  • Methoxy (OCH₃) groups, as electron-donating groups (EDGs), may improve solubility but reduce affinity for hydrophobic pockets .
  • Steric Considerations : Bulkier substituents (e.g., bromophenyl vs. methoxyphenyl) may hinder binding to compact active sites but improve selectivity for larger pockets .
  • Bioactivity Implications : suggests that compounds with similar structural motifs cluster into shared bioactivity profiles. For example, dichlorophenyl and bromophenyl derivatives may target similar enzymes (e.g., kinases) due to shared halogen-bonding capabilities .
Physicochemical and Pharmacokinetic Properties
  • Molecular Weight : Ranges from 600–650 g/mol, indicating moderate compliance with Lipinski’s rules.
  • Polar Surface Area (PSA) : The acetamide and sulfanyl groups contribute to PSA (~120 Ų), suggesting moderate permeability .
  • Solubility : Methoxy and halogenated groups balance hydrophobicity, likely conferring intermediate aqueous solubility .
Computational and Experimental Comparisons
  • Similarity Indexing : Using Tanimoto coefficients (), the target compound shares >70% structural similarity with its dichlorophenyl and dual-bromophenyl analogues, suggesting overlapping bioactivity .
  • Docking Affinity: highlights that minor substituent changes (e.g., Br → Cl) alter binding affinities by interacting with distinct residues in enzymatic pockets. For instance, the 3-chloro-4-methoxyphenyl group may form hydrogen bonds via the methoxy oxygen, absent in bromophenyl analogues .
  • Molecular Networking: Clustering via MS/MS fragmentation () would group the target compound with other benzothienopyrimidines, aiding in dereplication and SAR studies .

Biological Activity

The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological significance.

  • Molecular Formula : C24H19BrFN3O2S
  • Molecular Weight : 544.468 g/mol
  • CAS Number : 498545-63-4
  • Structural Features :
    • Contains a benzothieno-pyrimidine core.
    • Substituents include bromophenyl and methoxyphenyl groups.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various bacterial strains. The results indicate significant activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa12.5 µg/mL
Escherichia coliModerate effect (exact MIC not specified)

The compound demonstrated a more pronounced inhibitory effect on Pseudomonas aeruginosa, comparable to standard antibiotics like ciprofloxacin with an MIC of 1 µg/mL.

Antioxidant Activity

The antioxidant properties were assessed using the DPPH radical scavenging assay. The compound exhibited moderate antioxidant activity, suggesting its potential in mitigating oxidative stress-related damage.

Assay TypeActivity LevelReference
DPPH Radical ScavengingModerate

The biological activity of this compound is hypothesized to involve the inhibition of key enzymatic pathways in bacteria and the scavenging of free radicals. Molecular docking studies have indicated that it may bind effectively to bacterial regulatory proteins, disrupting their function and leading to cell death.

Case Studies

  • Antibacterial Efficacy :
    A study conducted on the antibacterial properties of this compound involved agar well-diffusion methods against multiple strains. The results confirmed its effectiveness in suppressing bacterial growth significantly compared to untreated controls.
  • In Vivo Studies :
    Preliminary in vivo studies have shown promising results in animal models for infection treatment, indicating that the compound could serve as a lead candidate for further development into therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.